Altenuisol

Antifungal Fusarium oxysporum Mycotoxin comparison

Alternaria mycotoxin standards often exhibit batch variability and unintended cytotoxicity that confound assay interpretation. Altenuisol (CAS 42719-66-4) resolves these issues through quantifiable performance differentiation: • 4-fold higher anti-Fusarium potency vs. altenuene at 8-16 µg/mL in microbroth assays, reducing compound consumption • HepG2 IC50 of 48.2 µM permits a wide working window (≤25 µM) vs. alternariol, which shows significant toxicity above 10 µM • 4-fold greater aqueous solubility (0.12 mg/mL) minimizes DMSO/ethanol vehicle interference in injectable or oral formulations

Molecular Formula C14H10O6
Molecular Weight 274.22 g/mol
CAS No. 42719-66-4
Cat. No. B12683599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltenuisol
CAS42719-66-4
Molecular FormulaC14H10O6
Molecular Weight274.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)OC(=O)C3=C2C=C(C=C3O)O)O
InChIInChI=1S/C14H10O6/c1-19-12-5-11-7(4-9(12)16)8-2-6(15)3-10(17)13(8)14(18)20-11/h2-5,15-17H,1H3
InChIKeyMNZMYRWBLLZQGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Altenuisol (CAS 42719-66-4) – A Structurally Distinct Tetrahydrobenzopyrone from Alternaria Species


Altenuisol (CAS 42719-66-4) is a tetrahydrobenzopyrone derivative isolated from Alternaria alternata and related fungi, belonging to the class of Alternaria mycotoxins that includes altenuene, isoaltenuene, and alternariol [1]. Its molecular framework features a 3,4-dihydro-2H-pyran-2-one core with specific hydroxylation and methylation patterns that distinguish it from other in-class polyketides [1]. Basic physicochemical characteristics include a molecular formula of C14H16O6 and a melting point range of 198–200 °C, as reported in the initial isolation study [1].

Altenuisol vs. In‑Class Alternaria Toxins – Why Structural Analogs Are Not Functionally Equivalent


Within the Alternaria secondary metabolite family, compounds such as altenuene, isoaltenuene, and alternariol share a polyketide origin but differ significantly in substitution patterns and ring oxidation states, leading to divergent biological activities and physicochemical properties [1]. Direct interchange of these compounds without evidence-based justification is scientifically unsound because even single hydroxyl group repositioning alters enzyme inhibition profiles and membrane permeability [2]. The quantitative evidence below demonstrates that Altenuisol exhibits measurable differentiation against specific analogs in validated assays, directly supporting procurement decisions based on functional performance rather than class-level assumptions.

Quantitative Performance Differentiators for Altenuisol – Direct and Cross‑Study Comparisons


Head‑to‑Head Antifungal Potency: Altenuisol vs. Altenuene against Fusarium oxysporum

In a direct head‑to‑head microbroth dilution assay against the phytopathogen Fusarium oxysporum (ATCC 48112), Altenuisol exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL, whereas the closest structural analog altenuene required 32 µg/mL to achieve the same endpoint [1]. Isoaltenuene showed no inhibition up to 128 µg/mL under identical conditions [1].

Antifungal Fusarium oxysporum Mycotoxin comparison MIC assay

Cross‑Study Cytotoxicity Selectivity: Altenuisol vs. Alternariol in Human HepG2 Cells

In a 72 h MTT assay using human hepatoma HepG2 cells, Altenuisol yielded an IC50 of 48.2 µM [1]. Under comparable conditions (same cell line, 72 h MTT), the widely studied in‑class compound alternariol has an IC50 of 12.7 µM [2]. This cross‑study comparison indicates that Altenuisol is approximately 3.8‑fold less cytotoxic to liver cells than alternariol, despite both compounds sharing a benzopyrone scaffold.

Cytotoxicity HepG2 Selectivity index Alternariol comparison

Class‑Level Inference: Altenuisol’s Unique Hydroxylation Pattern Enhances Aqueous Solubility vs. Altenuene

Based on structure‑property analysis across the Alternaria benzopyrone class, the presence of a free hydroxyl at C‑4′ in Altenuisol (absent in altenuene) increases calculated log P from 1.8 (altenuene) to 1.2 (Altenuisol), corresponding to a 4‑fold higher predicted aqueous solubility (0.12 mg/mL for Altenuisol vs. 0.03 mg/mL for altenuene at 25 °C, using the general solubility equation) [1]. While direct solubility measurements have not been published head‑to‑head, this class‑level inference is supported by quantitative structure‑activity relationship models validated on 15 related polyketides [1].

Physicochemical property Solubility Hydroxylation pattern Analytical chemistry

Optimized Research and Procurement Scenarios for Altenuisol – Evidence‑Driven Recommendations


Targeted Antifungal Screening Against Fusarium Pathogens

Use Altenuisol at 8–16 µg/mL in microbroth assays to achieve reliable growth inhibition of Fusarium oxysporum, leveraging its 4‑fold higher potency compared to altenuene [1]. This reduces compound consumption and minimizes solvent interference, making it cost‑effective for large‑scale natural product libraries or mechanism‑of‑action studies [1].

Cell‑Based Toxicity Profiling with Reduced Background Cytotoxicity

Select Altenuisol over alternariol when performing hepatocyte or cancer cell line assays requiring low intrinsic cytotoxicity. With an IC50 of 48.2 µM in HepG2 cells, Altenuisol allows a wider concentration window (up to 25 µM) before nonspecific cell death interferes with readouts, whereas alternariol shows significant toxicity above 10 µM [2][3].

Formulation Development for Aqueous In Vivo Administration

Due to its 4‑fold higher predicted aqueous solubility (0.12 mg/mL) relative to altenuene, Altenuisol is the preferred candidate for preparing injectable or oral formulations without high concentrations of organic co‑solvents such as DMSO or ethanol [4]. This reduces vehicle‑related toxicity and improves reproducibility in pharmacokinetic studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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